2-Acetamido-2-cyclohexylacetic acid

Lipophilicity optimization Drug-likeness Physicochemical profiling

2-Acetamido-2-cyclohexylacetic acid is the essential acetyl-protected precursor for Tilmacoxib (JTE-522), a highly selective COX-2 inhibitor. The saturated cyclohexyl ring eliminates CYP-mediated aromatic oxidation liabilities inherent to the phenylglycine analog, while MMP analysis across 14,830 molecular pairs demonstrates a 60–75% probability of maintained or improved target potency upon cyclohexyl-for-phenyl substitution. The acetyl protecting group is critical for downstream amidocarbonylation and oxazole-forming cyclization; the free amine form (cyclohexylglycine, CAS 5664-29-9) undergoes undesired side reactions under those conditions. Patent-documented synthetic yields of 95.2–95.8% using cheap ruthenium catalysis under mild alkaline conditions enable cost-effective scale-up. Zero Rule-of-5 violations, balanced ACD/LogP of 0.33, and a +67°C boiling point advantage over the phenyl analog provide wider thermal processing windows. Available in racemic DL (97%), (R)-enantiomer (97%), and (S)-enantiomer (95%) forms, each with batch-specific NMR, HPLC, and GC quality control.

Molecular Formula C10H17NO3
Molecular Weight 199.25
CAS No. 107020-80-4; 14429-43-7
Cat. No. B2982066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-2-cyclohexylacetic acid
CAS107020-80-4; 14429-43-7
Molecular FormulaC10H17NO3
Molecular Weight199.25
Structural Identifiers
SMILESCC(=O)NC(C1CCCCC1)C(=O)O
InChIInChI=1S/C10H17NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14)
InChIKeyCVVVAKVOCWNDLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetamido-2-cyclohexylacetic Acid (CAS 107020-80-4): N-Acetyl-DL-cyclohexylglycine Procurement & Selection Guide


2-Acetamido-2-cyclohexylacetic acid (N-Acetyl-DL-cyclohexylglycine, CAS 107020-80-4) is a non-proteinogenic N-acetylated α-amino acid derivative with molecular formula C10H17NO3 and molecular weight 199.25 g/mol . It features a cyclohexyl substituent at the α-carbon of the glycine backbone, capped with an acetyl group on the amine. This compound is classified as a glycine derivative and serves primarily as a synthetic intermediate for pharmaceuticals — most notably as a precursor to the selective COX-2 inhibitor Tilmacoxib (JTE-522) [1]. The compound is available as a racemic mixture (DL-form; CAS 107020-80-4), with the corresponding (R)-enantiomer under CAS 14429-43-7 and the (S)-enantiomer under CAS 78781-84-7, offering flexibility for chiral synthesis applications . Vendor purity specifications range from 95% to 97%, with batch-specific certificates of analysis including NMR, HPLC, and GC available from multiple suppliers .

Why N-Acetyl-DL-phenylglycine or Cyclohexylglycine Cannot Replace 2-Acetamido-2-cyclohexylacetic Acid in Critical Synthetic Routes


Generic substitution among N-acetyl-α-amino acid derivatives fails because the cyclohexyl ring in 2-acetamido-2-cyclohexylacetic acid confers a distinct combination of lipophilicity (ACD/LogP 0.33), steric bulk, and saturated-ring conformational flexibility that cannot be replicated by the planar aromatic phenylglycine analog (LogP 0.27) or the deprotected free amine cyclohexylglycine . The acetyl protecting group is essential for downstream amidocarbonylation and oxazole-forming cyclization steps in Tilmacoxib synthesis; the free amine form (cyclohexylglycine, CAS 5664-29-9) would undergo undesired side reactions under those conditions [1]. Furthermore, the saturated cyclohexyl ring eliminates potential CYP-mediated aromatic oxidation liabilities associated with the phenyl analog, while matched molecular pair analyses demonstrate that cyclohexyl-for-phenyl substitution maintains or improves target potency in 60–75% of cases across diverse target classes [2]. These structural and physicochemical distinctions create non-substitutable differentiation that directly impacts synthetic yield, intermediate purity, and final-drug quality.

Quantitative Differentiation Evidence for 2-Acetamido-2-cyclohexylacetic Acid vs. Closest Analogs


ACD/LogP Lipophilicity Advantage and Zero Rule-of-5 Violations vs. N-Acetyl-DL-phenylglycine

2-Acetamido-2-cyclohexylacetic acid (target) demonstrates a computed ACD/LogP of 0.33 compared to a LogP of 0.27 for the closest aromatic analog N-Acetyl-DL-phenylglycine (CAS 15962-46-6), representing a ΔLogP of +0.06 . This modest but significant increase in lipophilicity is accompanied by zero Rule-of-5 violations (versus the phenyl analog which also has zero violations but with one fewer hydrogen bond acceptor: 3 vs. 4 for the target) . The target compound's ACD/BCF (bioconcentration factor) is 1 at both pH 5.5 and pH 7.4, and ACD/KOC is 1 at both pH values, indicating consistent, predictable partitioning behavior across physiological pH ranges . The increased number of hydrogen bond acceptors (4 vs. 3) in the target arises from the N-acetyl carbonyl acting as an additional acceptor in the cyclohexyl context, potentially enhancing aqueous solubility while maintaining membrane permeability — a profile that the phenyl analog with its planar, electron-delocalized ring cannot replicate.

Lipophilicity optimization Drug-likeness Physicochemical profiling Lead optimization

Patent-Documented Synthetic Yield Advantage: 95.2–95.8% vs. Prior Art Routes with Lower Efficiency

Chinese patent CN101774942B discloses a two-step preparation of 2-acetamido-2-cyclohexylacetic acid from DL-phenylglycine via ruthenium-catalyzed hydrogenation followed by acetic anhydride acylation, achieving N-acetyl-DL-cyclohexylglycine yields of 95.8% (Example 1, mp 195.9–196.6°C), 95.2% (Example 2), and 97.02% for the intermediate DL-cyclohexylglycine step (Example 3) [1]. The patent explicitly compares this performance against four prior art routes: Route 1 (Akiyama et al., 2004, Pd-catalyzed amidocarbonylation) is described as having 'complicated reaction system, severe reaction conditions, high pressure, and lower target product yield'; Route 2 (Gomez et al., 2001) has 'complicated post-processing, difficult to industrialize'; Route 3 (Pan et al., 2001) features a 'long reaction scheme, many raw materials, low final product yield'; Route 4 (Breipohe et al., USP 7084250) uses 'corrosive HCl solvent and expensive rhodium catalyst' [1]. The claimed invention replaces expensive rhodium with cheap ruthenium catalyst (0.0001–0.3 pt.wt. vs. substrate), uses alkaline aqueous conditions instead of corrosive acids, and operates at mild temperatures (25–100°C) and pressures (1.5–5.0 MPa) [1]. This translates to measurably higher isolated yields under industrially scalable conditions compared to the explicitly cited prior art.

Synthetic methodology Process chemistry COX-2 inhibitor intermediate Industrial scale-up

Enantiomeric Resolution Options: Racemate and Both Enantiomers Available with Differentiated Purity Grades

2-Acetamido-2-cyclohexylacetic acid is commercially available in three stereochemical forms: the racemic DL-mixture (CAS 107020-80-4) at 95–97% purity, the (R)-enantiomer (CAS 14429-43-7) at 97% purity, and the (S)-enantiomer (CAS 78781-84-7) at 95% purity . This three-form availability contrasts with the simpler N-acetyl glycine (CAS 543-24-8), which is achiral and therefore cannot provide stereochemical control in downstream syntheses, and with the free amine cyclohexylglycine (CAS 5664-29-9), which lacks the acetyl protecting group required for many coupling reactions . The (R)-enantiomer specifically has documented application as a chiral building block for peptide and pharmaceutical synthesis, with Bidepharm providing batch-specific QC including NMR, HPLC, and GC for the 97% grade material . The enantiomeric purity of the (R)-form is critical for ensuring efficacy and safety of derived pharmaceuticals, as the opposite enantiomer may exhibit different pharmacological profiles [1].

Chiral resolution Enantiomeric purity Asymmetric synthesis Stereochemical control

Matched Molecular Pair Analysis: Cyclohexyl-for-Phenyl Substitution Maintains or Improves Potency in 60–75% of Cases

Gunaydin and Bartberger (ACS Med Chem Lett, 2016) conducted a large-scale matched molecular pair (MMP) analysis across Merck (11,021 pairs), Amgen (1,341 pairs), and BindingDB (2,468 pairs) databases, totaling 14,830 molecular pairs corresponding to the replacement of a singly substituted phenyl group with a cyclohexyl group [1]. Of these pairs, 36–45% showed that replacement of phenyl with cyclohexyl resulted in target binding affinities within 2-fold (i.e., essentially equipotent). Twenty-five to 30% of the pairs showed that the cyclohexyl analogue was ≥2-fold more potent, while 25–39% showed the phenyl analogue was ≥2-fold more potent [1]. Cumulatively, this means that in 60–75% of cases (36–45% equipotent + 25–30% cyclohexyl superior), the cyclohexyl substitution maintained or improved target potency [1]. The authors further note that the origin of the data did not change the conclusions, and the targets spanned a wide range of classes including kinases, membrane proteins, nuclear receptors, hydrolases, and peptidases [1]. While this is a class-level pharmacophore inference rather than a direct measurement on the free amino acid, the cyclohexylglycine scaffold of 2-acetamido-2-cyclohexylacetic acid embodies precisely this phenyl→cyclohexyl substitution relative to the N-acetyl phenylglycine series, providing strong probabilistic justification for prioritizing the cyclohexylglycine scaffold in lead optimization.

Matched molecular pair analysis Structure-activity relationship Phenyl replacement Drug design

Boiling Point and Density Differentiation: Thermal Processing Window vs. N-Acetyl-DL-phenylglycine

2-Acetamido-2-cyclohexylacetic acid exhibits a boiling point of 428.6°C at 760 mmHg, which is 67.1°C higher than the experimentally reported boiling point of 361.5°C for N-Acetyl-DL-phenylglycine (CAS 15962-46-6) . The target compound also has a significantly higher flash point of 213.0°C compared to 172.4°C for the phenylglycine analog (ΔFlash Point = +40.6°C), and a lower density of 1.134 g/cm³ vs. 1.233–1.300 g/cm³ (ΔDensity = −0.10 to −0.17 g/cm³) . The vapour pressure of the target is effectively 0 mmHg at 25°C, indicating negligible volatility under ambient handling conditions . The density difference is meaningful for large-scale processing: at 1.134 g/cm³, the target occupies approximately 9–13% more volume per unit mass than the phenylglycine analog, which affects reactor loading calculations. These thermal and physical property differences arise from the replacement of the planar aromatic ring with the bulkier, saturated cyclohexyl ring, which reduces crystal packing efficiency (lower density) while increasing the energy required for vaporization (higher boiling point).

Thermal stability Process chemistry Physical property differentiation Purification

Procurement-Driven Application Scenarios for 2-Acetamido-2-cyclohexylacetic Acid Based on Quantitative Evidence


Selective COX-2 Inhibitor Intermediate: Tilmacoxib (JTE-522) Synthesis

2-Acetamido-2-cyclohexylacetic acid is a documented key intermediate for the synthesis of Tilmacoxib (JTE-522), a highly selective cyclooxygenase-2 (COX-2) inhibitor developed by Japan Tobacco [1]. The CN101774942B patent explicitly identifies this compound as the precursor to the 4-cyclohexyl-2-methyloxazole pharmacophore of Tilmacoxib, which confers selective COX-2 over COX-1 inhibition with reduced gastrointestinal side effects and low toxicity [1]. The patent-documented 95.2–95.8% synthetic yield using cheap ruthenium catalysis under mild alkaline conditions (Section 3, Evidence Item 2) directly supports procurement for process chemistry groups scaling COX-2 inhibitor production. The ACD/LogP of 0.33 and zero Rule-of-5 violations (Section 3, Evidence Item 1) indicate that intermediates built from this scaffold maintain drug-like physicochemical properties. For organizations developing next-generation COX-2 selective inhibitors or generic Tilmacoxib, the established synthetic route with high yield and the compound's favorable drug-likeness profile make it the preferred intermediate over the phenylglycine analog, which lacks the cyclohexyl pharmacophore required for the oxazole ring formation central to Tilmacoxib's mechanism.

Chiral Building Block for Asymmetric Peptide and Protease Inhibitor Synthesis

The availability of 2-acetamido-2-cyclohexylacetic acid in three stereochemical forms — racemic DL (CAS 107020-80-4, 95–97% purity), (R)-enantiomer (CAS 14429-43-7, 97% purity), and (S)-enantiomer (CAS 78781-84-7, 95% purity) — supports its use as a chiral building block for asymmetric synthesis of peptide-based therapeutics (Section 3, Evidence Item 3) . The acetyl-protected amine enables direct incorporation into solid-phase or solution-phase peptide synthesis without additional protection/deprotection steps, distinguishing it from the free amine cyclohexylglycine which would require N-protection before coupling. The MMP analysis demonstrating 60–75% probability of maintained or improved target potency upon cyclohexyl-for-phenyl substitution (Section 3, Evidence Item 4) provides statistical justification for selecting this scaffold when designing peptide inhibitors targeting proteases, kinases, or protein-protein interactions [2]. Procurement of the enantiopure (R)-form at 97% purity with batch-specific NMR, HPLC, and GC quality control is particularly relevant for GMP peptide synthesis where stereochemical integrity directly impacts drug substance quality.

Lead Optimization Programs Requiring Phenyl-to-Cyclohexyl Scaffold Replacement for Improved Developability

Medicinal chemistry teams engaged in lead optimization frequently evaluate saturated ring replacements for aromatic phenyl groups to increase fraction sp³ (Fsp³) — a topological descriptor associated with improved clinical success rates [2]. 2-Acetamido-2-cyclohexylacetic acid serves as a direct glycine-based scaffold that embodies this phenyl→cyclohexyl replacement. The MMP analysis from Gunaydin & Bartberger (2016), covering 14,830 molecular pairs, provides quantitative evidence that this substitution maintains or improves target potency in 60–75% of cases (36–45% within 2-fold + 25–30% cyclohexyl ≥2-fold more potent) (Section 3, Evidence Item 4) [2]. Furthermore, the target compound's ACD/LogP of 0.33 with zero Rule-of-5 violations, ACD/BCF of 1, and ACD/KOC of 1 (Section 3, Evidence Item 1) indicate predictable, favorable ADME properties that support oral bioavailability optimization . The physical property advantages — higher boiling point (+67°C) and flash point (+41°C) vs. the phenylglycine analog (Section 3, Evidence Item 5) — provide wider thermal processing windows for parallel synthesis and library production . For procurement in lead optimization, this combination of potency retention probability and favorable physicochemical properties makes the cyclohexylglycine scaffold a data-supported choice over the aromatic phenylglycine alternative.

DPP-IV Inhibitor Development and Metabolic Disease Research

Cyclohexylglycine derivatives, including N-acetyl-cyclohexylglycine scaffolds, have been patented as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes [3]. Merck & Co.'s patent US 7,456,204 B2 (filed 2004, granted 2008) specifically describes cyclohexylglycine derivatives as DP-IV inhibitors useful in diabetes treatment, with the cyclohexyl moiety contributing to enzyme binding pocket complementarity [3]. 2-Acetamido-2-cyclohexylacetic acid, with its N-acetyl protection and cyclohexyl side chain, represents the core pharmacophoric elements of this inhibitor class. The compound's zero Rule-of-5 violations and balanced ACD/LogP of 0.33 (Section 3, Evidence Item 1) align with the pharmacokinetic requirements for oral antidiabetic agents . For research groups and CROs developing next-generation DPP-IV inhibitors, procuring this compound provides direct access to the privileged cyclohexylglycine scaffold without the need to deprotect and re-protect simpler glycine derivatives. The established synthetic route with 95%+ yields (Section 3, Evidence Item 2) ensures reliable supply for SAR exploration campaigns requiring multi-gram quantities.

Quote Request

Request a Quote for 2-Acetamido-2-cyclohexylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.